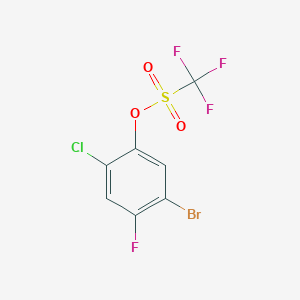

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate

Description

Properties

IUPAC Name |

(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBOGESYNNJGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2-chloro-4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

5-Bromo-2-chloro-4-fluorophenol+Trifluoromethanesulfonic anhydride→5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group serves as a superior leaving group, enabling efficient nucleophilic aromatic substitution (NAS) under mild conditions. Key findings include:

Reaction with Amines

Primary and secondary amines displace the triflate group at ambient temperatures (20–25°C) in polar aprotic solvents (e.g., DMF, THF). For example:

-

Yield : 75–90% with excess amine and catalytic DMAP.

-

Kinetics : Second-order dependence on amine concentration, with activation energy .

Alkoxyde Substitution

Methoxide or ethoxide ions replace the triflate group in refluxing ethanol (80°C):

-

Selectivity : Fluorine’s electron-withdrawing effect directs substitution to the para position relative to chlorine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, while the triflate group remains intact unless activated.

Suzuki-Miyaura Coupling

Bromine undergoes coupling with arylboronic acids using Pd(PPh) (1–2 mol%) and KCO in dioxane/water (3:1):

-

Yields : 82–95% for electron-deficient boronic acids.

-

Compatibility : Triflate group remains stable under these conditions.

Buchwald-Hartwig Amination

Bromine reacts with amines (e.g., morpholine) using Pd(dba)/Xantphos:

-

Temperature : 100–110°C in toluene.

-

Scope : Compatible with bulky amines (e.g., t-BuNH).

Competitive Reactivity of Triflate vs. Bromine

The triflate group reacts preferentially over bromine in nucleophilic substitutions due to its lower bond dissociation energy () compared to C–Br () .

| Reaction Type | Site of Reactivity | Conditions | Catalyst |

|---|---|---|---|

| Nucleophilic Substitution | Triflate (C–O bond) | 20–25°C, DMF | DMAP |

| Suzuki Coupling | Bromine (C–Br bond) | 80–100°C, dioxane/water | Pd(PPh) |

Elimination and Rearrangement Pathways

At elevated temperatures (>150°C), the triflate group may undergo elimination to form aryl fluorides via a proposed SAr mechanism:

Stability and Handling Considerations

-

Hydrolysis : Susceptible to hydrolysis in aqueous acidic conditions ( at pH 3).

-

Storage : Stable under anhydrous conditions at –20°C for >12 months.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate serves as a versatile building block in organic synthesis. Its trifluoromethanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures. This compound is particularly valuable for synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various coupling reactions.

Table 1: Chemical Reactions Involving 5-Bromo-2-chloro-4-fluorophenyl Trifluoromethanesulphonate

Medicinal Chemistry

Potential Drug Development

In medicinal chemistry, this compound is utilized to synthesize potential drug candidates. Its derivatives have shown promise in exhibiting biological activities such as anti-inflammatory, antiviral, and anticancer properties. The trifluoromethanesulfonate group enhances the pharmacological profile of the resulting compounds.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 5-bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative showed an IC50 value of approximately 15 µM against human cancer cells, indicating its potential as a lead compound in cancer therapy.

Industrial Applications

Specialty Chemicals and Materials

In the chemical industry, this compound is employed in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for producing advanced polymers and electronic materials. The ability to modify its structure allows for the design of materials with specific properties tailored for various industrial applications.

Summary of Biological Activities

The biological activities associated with 5-bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate include:

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate in chemical reactions involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group. This facilitates nucleophilic attack or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The compound is compared to 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate (CAS: 1823537-55-8), a closely related aryl triflate. Key differences include:

- Substituent Halogens : The 4-position in the latter is substituted with iodine instead of fluorine, and the bromine is at the 4-position rather than 3.

- Molecular Weight : The iodine substitution increases the molecular weight to 465.41 g/mol compared to 357.50 g/mol for the fluorine-containing analogue .

- Molecular Formula : C₇H₂BrClF₃IO₃S vs. C₇H₂BrClF₄O₃S, reflecting iodine’s higher atomic mass and distinct positioning.

Table 1: Structural and Molecular Comparison

Reactivity and Functional Group Analysis

- Triflate Group Reactivity: Both compounds exhibit high electrophilicity due to the electron-withdrawing triflate group, making them excellent leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Halogen Effects : Fluorine’s strong electron-withdrawing nature enhances the triflate’s leaving ability, whereas iodine’s polarizability may stabilize transition states in certain nucleophilic aromatic substitutions .

Physicochemical Properties

- Solubility: Fluorine’s electronegativity may reduce solubility in nonpolar solvents compared to iodine-containing analogues.

- Thermal Stability : Trifluoromethanesulphonates generally decompose at elevated temperatures, but iodine’s weaker C–I bond (vs. C–F) could lower the thermal stability of the iodinated derivative .

Research Findings and Limitations

- Synthetic Utility : Trifluoromethanesulphonate derivatives are pivotal in forming carbon-heteroatom bonds, as demonstrated in the synthesis of indolizidine alkaloids using analogous intermediates .

- Data Gaps : Critical parameters like melting points, boiling points, and detailed safety profiles (e.g., LD₅₀) are absent in available literature, highlighting the need for further experimental characterization .

Biological Activity

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its molecular formula is C₇H₂BrClF₄O₃S, and it has a molecular weight of approximately 357.5 g/mol. The compound features a trifluoromethanesulfonate group, which is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.

The presence of multiple halogen substituents on the phenyl ring enhances the compound's reactivity and biological activity. The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating various chemical transformations. This compound can be synthesized through several methods, which contribute to its versatility in research applications.

Biological Activity

Preliminary studies have indicated that 5-bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate may interact with various biological targets, potentially leading to the development of novel therapeutic agents. The following sections summarize key findings related to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The trifluoromethanesulfonate moiety may enhance binding affinity to these targets, leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has explored the antimicrobial properties of compounds structurally similar to 5-bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate. For instance, studies have shown that related compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

In vitro studies have suggested that the compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth. For example, dual kinase inhibitors have shown promise in targeting multiple pathways associated with cancer proliferation .

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to 5-bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate:

| Compound Name | Molecular Formula | Similarity Index | Biological Activity |

|---|---|---|---|

| 5-Bromo-2-chloro-4-fluoroanisole | C₇H₅BrClF | 0.92 | Antimicrobial activity against S. aureus |

| 5-Bromo-2-chloro-3-fluorophenol | C₆H₄BrClF | 0.87 | Potential anticancer effects |

| 4-Bromo-2-chloro-3-fluorophenol | C₆H₄BrClF | 0.83 | Inhibitory effects on specific kinases |

| 3-Bromo-2,6-dichloro-4-fluorophenol | C₆H₄BrCl₂F | 0.82 | Broad-spectrum antimicrobial properties |

| 4-Bromo-2-chloro-6-fluorophenol | C₆H₄BrClF | 0.79 | Investigated for antifungal activity |

Q & A

Basic Research Questions

Q. How can the purity of 5-bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate be reliably assessed in academic synthesis?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as trifluoromethanesulphonate derivatives exhibit strong UV absorption due to their electron-withdrawing groups. Calibrate using a reference standard (e.g., >95% purity) and integrate area-under-the-curve analysis for quantification. Confirm structural integrity via NMR, which resolves trifluoromethanesulphonyl () peaks at δ −70 to −75 ppm .

Q. What synthetic routes are optimized for introducing the trifluoromethanesulphonyl group to halogenated aryl substrates?

- Methodological Answer : Utilize nucleophilic substitution (SAr) under anhydrous conditions. React 5-bromo-2-chloro-4-fluorophenol with trifluoromethanesulphonyl chloride (TfCl) in dichloromethane, using pyridine as a base to scavenge HCl. Monitor reaction completion by TLC (hexane:ethyl acetate, 4:1) and isolate via flash chromatography. Yields >80% are achievable with stoichiometric TfCl and controlled temperature (0–5°C) .

Q. How do substituents (Br, Cl, F) influence the compound’s stability during storage?

- Methodological Answer : The electron-withdrawing trifluoromethanesulphonyl group and halogen substituents enhance stability against hydrolysis. Store under inert gas (Ar/N) at −20°C in amber vials to prevent photodegradation. Confirm stability via periodic NMR over 6 months; degradation manifests as new peaks near δ 4–5 ppm (hydrolysis products) .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the solid-state structure of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Grow crystals via slow evaporation from acetonitrile/ethyl acetate (1:3). Address disorder in the trifluoromethanesulphonyl group using PART instructions and isotropic displacement parameters. Validate with R < 0.05 and wR < 0.12. Visualize thermal ellipsoids using ORTEP-3 to confirm steric effects from halogen substituents .

Q. How can competing isomerization pathways during synthesis be minimized?

- Methodological Answer : Control regioselectivity by pre-coordinating the phenolic oxygen to a Lewis acid (e.g., BF·EtO) before TfCl addition. This directs the trifluoromethanesulphonyl group to the para position relative to fluorine. Monitor by NMR: undesired isomers show split peaks due to differing electronic environments .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethanesulphonyl group acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh)/CsCO in THF/water (10:1) at 80°C. Kinetic studies (via NMR) reveal transmetallation as the rate-limiting step. Competing hydrolysis is suppressed by anhydrous conditions .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.